molecular formula C3H2BrF3O2S B2753508 1-Bromo-1-trifluoromethanesulfonylethene CAS No. 26186-61-8

1-Bromo-1-trifluoromethanesulfonylethene

Cat. No.: B2753508
CAS No.: 26186-61-8
M. Wt: 239.01
InChI Key: LHSATIDRWFHKJE-UHFFFAOYSA-N
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Description

1-Bromo-1-trifluoromethanesulfonylethene is a versatile chemical compound known for its unique properties and applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a trifluoromethylsulfonyl group, and an ethene backbone, making it a valuable reagent in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-1-trifluoromethanesulfonylethene typically involves the reaction of ethene derivatives with bromine and trifluoromethylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, and a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-trifluoromethanesulfonylethene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Addition Reactions: The ethene backbone allows for addition reactions with electrophiles, such as halogens or acids.

    Oxidation and Reduction Reactions: The trifluoromethylsulfonyl group can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines, thiols, and halogens. The reactions are typically carried out under mild conditions, with the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes.

Major Products Formed

The major products formed from these reactions include substituted ethene derivatives, addition products with halogens or acids, and oxidized or reduced forms of the trifluoromethylsulfonyl group.

Scientific Research Applications

1-Bromo-1-trifluoromethanesulfonylethene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules and functionalized materials.

    Biology: The compound is utilized in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: The compound is employed in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-1-((trifluoromethyl)sulfinyl)ethene: This compound has a similar structure but with a sulfinyl group instead of a sulfonyl group.

    1-Bromoethene-1-sulfonyl fluoride: This compound features a sulfonyl fluoride group, making it a useful reagent in fluorosulfonylation reactions.

Uniqueness

1-Bromo-1-trifluoromethanesulfonylethene is unique due to its trifluoromethylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and advanced materials.

Properties

IUPAC Name

1-bromo-1-(trifluoromethylsulfonyl)ethene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrF3O2S/c1-2(4)10(8,9)3(5,6)7/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSATIDRWFHKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(S(=O)(=O)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrF3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26186-61-8
Record name 1-bromo-1-trifluoromethanesulfonylethene
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